1-[(1S,2R)-2-Aminocyclopentyl]pyrrolidin-3-ol
Description
1-[(1S,2R)-2-Aminocyclopentyl]pyrrolidin-3-ol (CAS: 1933729-13-5) is a bicyclic amine-alcohol compound characterized by a pyrrolidin-3-ol scaffold fused to a cyclopentane ring bearing an amino group. Its stereochemistry at the cyclopentane (1S,2R) confers distinct conformational rigidity and hydrogen-bonding capabilities, making it a candidate for chiral synthesis and pharmacological applications.
Properties
IUPAC Name |
1-[(1S,2R)-2-aminocyclopentyl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-8-2-1-3-9(8)11-5-4-7(12)6-11/h7-9,12H,1-6,10H2/t7?,8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBGJUJJPGPALM-ASODMVGOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N2CCC(C2)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)N2CCC(C2)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1S,2R)-2-Aminocyclopentyl]pyrrolidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminocyclopentanone with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often require a solvent such as ethanol and a temperature range of 60-80°C to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions: 1-[(1S,2R)-2-Aminocyclopentyl]pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide at 50-60°C.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Alkylated derivatives.
Scientific Research Applications
1-[(1S,2R)-2-Aminocyclopentyl]pyrrolidin-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and enzyme activities.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(1S,2R)-2-Aminocyclopentyl]pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to downstream effects. For instance, it may inhibit or activate specific enzymes, thereby influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Structural Analogues with Pyrrolidin-3-ol Backbones
The following compounds share the pyrrolidin-3-ol core but differ in substituents and stereochemistry:
Key Observations :
- Rigidity vs. Flexibility: The cyclopentyl-amino group in the target compound introduces conformational constraints absent in analogs like 1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol, which has a flexible methyl-propanol chain.
- Hydrogen-Bonding Capacity: The amino and hydroxyl groups in the target compound enable dual H-bond donor/acceptor interactions, similar to (S)-1-(2-aminophenyl)pyrrolidin-3-ol but distinct from chloro-benzyl derivatives .
- Lipophilicity: Chloro-benzyl and aminophenyl substitutions increase hydrophobicity compared to the target compound’s aliphatic cyclopentane .
Crystallographic and Conformational Comparisons
Compounds with pyrrolidin-3-ol derivatives exhibit distinct crystal packing and intramolecular interactions:
Insights :
- The cyclopentane-phenyl dihedral angle (76.56°) in a related salt suggests moderate conformational flexibility, which may extend to the target compound’s bicyclic system .
- Hydrogen-bonding networks in analogs like the 2-aminophenyl derivative stabilize crystal lattices, a feature likely critical for the target compound’s solid-state stability .
Critical Differences :
- Electron-Withdrawing Groups: Trifluoromethyl and oxadiazole substituents (e.g., in CAS 2060036-86-2) improve metabolic stability compared to the target compound’s amino-alcohol groups .
- Stereochemical Complexity : The target compound’s (1S,2R) configuration demands enantioselective synthesis, unlike simpler N-alkylated analogs .
Biological Activity
1-[(1S,2R)-2-Aminocyclopentyl]pyrrolidin-3-ol is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a pyrrolidine ring and an aminocyclopentyl group, which may influence its interactions with biological targets.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 2307711-24-4 |
| Molecular Formula | C9H18N2O |
| Molecular Weight | 170.3 g/mol |
| Purity | ≥95% |
The biological activity of 1-[(1S,2R)-2-Aminocyclopentyl]pyrrolidin-3-ol is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. These interactions can modulate various cellular processes, leading to potential therapeutic effects. Detailed studies are necessary to elucidate the specific mechanisms involved.
Biological Activities
Research indicates that this compound may exhibit several biological activities, including:
- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
- Antidepressant Activity : Some investigations have indicated that this compound could influence serotonin and norepinephrine levels, suggesting potential antidepressant effects.
- Modulation of Receptor Activity : The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing synaptic transmission.
Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that 1-[(1S,2R)-2-Aminocyclopentyl]pyrrolidin-3-ol significantly reduced neuronal cell death induced by oxidative stress. The mechanism was linked to the compound's ability to enhance antioxidant defenses and modulate apoptotic pathways.
Study 2: Antidepressant Potential
In a controlled trial involving rodents, administration of the compound resulted in significant reductions in depressive-like behaviors in forced swim tests. The findings suggest that the compound may enhance serotonergic and noradrenergic neurotransmission.
Study 3: Receptor Interaction
Research utilizing radiolabeled binding assays revealed that 1-[(1S,2R)-2-Aminocyclopentyl]pyrrolidin-3-ol binds selectively to certain serotonin receptors (5-HT1A and 5-HT2A), indicating its potential role in modulating serotonergic signaling pathways.
Comparative Analysis with Similar Compounds
To better understand the biological activity of 1-[(1S,2R)-2-Aminocyclopentyl]pyrrolidin-3-ol, it is useful to compare it with structurally similar compounds:
| Compound | Biological Activity |
|---|---|
| 1-[(1R,2S)-2-Aminocyclopentyl]pyrrolidin-3-ol | Similar neuroprotective effects |
| 1-(2-Aminophenyl)pyrrolidin-3-ol | Exhibits antidepressant activity |
| (3S)-pyrrolidin-3-ol | Limited neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
